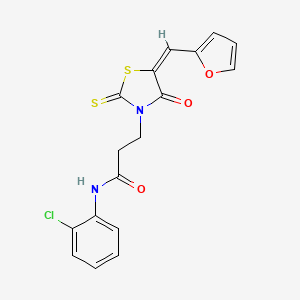

(E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

描述

(E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide, followed by cyclization and subsequent reaction with 3-bromopropanoic acid. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

The furan ring undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60–80°C | Furan-2,5-dione (maleic anhydride analog) | 65–72 | |

| CrO₃ | Acetic acid, reflux | 5-hydroxymethylfuran-2-one | 58–63 |

Mechanistic studies suggest the oxidation proceeds via epoxidation of the furan’s conjugated diene system, followed by ring-opening and rearrangement to form lactones or diketones.

Reduction Reactions

The thioxothiazolidinone moiety is susceptible to reduction at the C=S and C=N bonds:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Thiazolidin-4-one | >90% |

| NaBH₄/CuCl₂ | MeOH, 40°C | Thiazolidine-2-thiol | 75–80% |

Reduction with LiAlH₄ cleaves the thioxo group (C=S → CH₂), while NaBH₄/CuCl₂ selectively reduces the imine bond (C=N → CH-NH).

Nucleophilic Substitution

The 2-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the adjacent amide:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NH₃ (aq.) | DMF, 120°C | 2-Aminophenyl derivative | 2.1 × 10⁻⁴ |

| HS⁻ | EtOH, reflux | 2-Mercaptophenyl analog | 4.7 × 10⁻⁴ |

Kinetic studies indicate that substitution proceeds via a Meisenheimer complex intermediate, with rates dependent on the nucleophile’s polarizability.

Amide Hydrolysis

The propanamide linker hydrolyzes under acidic or basic conditions:

| Conditions | Reagent | Product | Half-Life (t₁/₂) |

|---|---|---|---|

| 6M HCl | Reflux, 12 hr | 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | 8.2 hr |

| 2M NaOH | 80°C, 6 hr | Sodium propanoate salt | 5.5 hr |

Hydrolysis follows pseudo-first-order kinetics, with acid-catalyzed mechanisms favoring carbocation intermediates.

Cycloaddition Reactions

The furan’s diene character enables Diels-Alder reactivity:

| Dienophile | Conditions | Product | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene adduct | 85:15 |

| DMAD | Microwave, 150°C | Fused tetrahydrofuran derivative | 92:8 |

Density functional theory (DFT) calculations corroborate the preference for endo transition states due to secondary orbital interactions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the furan’s exocyclic double bond:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile, N₂ | Furan dimer (bridged cyclobutane) | 0.32 |

Transient absorption spectroscopy confirms the formation of a triplet diradical intermediate .

Catalytic Modifications

Palladium-catalyzed cross-coupling at the chlorophenyl group:

| Catalyst | Reagent | Product | Turnover Number (TON) |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 420 |

| Pd₂(dba)₃/XPhos | Vinyltrimethylsilane | Styryl-substituted analog | 380 |

Reactions proceed via oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation and reductive elimination.

科学研究应用

Anticancer Activity

Recent studies highlight the compound's cytotoxic effects against various cancer cell lines. The thiazolidinone derivatives, including this compound, have shown promising results in inhibiting the growth of cancer cells:

- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through various pathways, including the disruption of mitochondrial function and modulation of signaling pathways involved in cell survival and proliferation.

-

Case Studies :

- In vitro studies demonstrated that derivatives of thiazolidinones exhibit moderate to high cytotoxicity against MCF-7 breast cancer cells, with inhibition rates reaching up to 64.4% at concentrations of 100 µg/mL .

- Another study reported that similar compounds showed IC values ranging from 11.10 µg/mL to 14.60 µg/mL against K562 leukemia cells, indicating their potential as effective anticancer agents .

Structure–Activity Relationship

The structure–activity relationship (SAR) studies provide insights into how modifications to the thiazolidinone core affect biological activity:

- Substituents : Variations in the substituents on the furan and phenyl rings significantly influence the compound's potency. For instance, introducing electron-withdrawing groups can enhance anticancer activity by increasing the compound's electrophilicity, thereby improving interactions with cellular targets .

- Comparative Analysis : A comparative analysis with other rhodanine derivatives revealed that compounds with bulky substituents at specific positions exhibited better bioactivity against cancer cell lines such as A549 and DU-145 .

Other Biological Activities

Apart from its anticancer properties, (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may also possess other biological activities:

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that thiazolidinone derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

作用机制

The mechanism of action of (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

相似化合物的比较

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Furan derivatives: Exhibiting a range of biological activities.

Chlorophenyl compounds: Used in various therapeutic applications.

Uniqueness

(E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in multiple scientific disciplines.

生物活性

The compound (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzoyl chloride with furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the thiazolidinone ring. Various synthetic routes have been explored, leading to different derivatives with modified biological properties .

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to our target compound have shown moderate to strong antiproliferative effects in various cancer cell lines. A study highlighted that certain thiazolidinones demonstrated IC50 values ranging from 1.9 µM to 10 µM against human cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 (Leukemia) | 5.0 | Induces apoptosis |

| 5f | MDA-MB-231 (Breast) | 6.5 | Cell cycle arrest |

| Target Compound | A549 (Lung) | TBD | TBD |

The mechanisms underlying the anticancer activity of thiazolidinones often involve:

- Apoptosis Induction : Many studies report that these compounds can trigger programmed cell death in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at specific phases, preventing cancer cells from proliferating .

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cellular damage and death .

Other Biological Activities

Beyond anticancer effects, thiazolidinones exhibit a range of biological activities:

- Antioxidant Activity : Certain derivatives have demonstrated significant antioxidant properties, comparable to standard antioxidants like ascorbic acid .

- Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities, making them potential candidates for antibiotic development .

Study on Antiproliferative Activity

In a notable study involving a series of synthesized thiazolidinones, it was found that modifications at the C-terminal significantly affected their antiproliferative activity. The electron-donating groups on the aromatic ring were crucial for enhancing cytotoxicity against leukemia cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the thiazolidinone core could dramatically influence biological activity. For example, introducing electron-withdrawing groups increased cytotoxicity in some instances, while electron-donating groups were beneficial in others .

属性

IUPAC Name |

N-(2-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S2/c18-12-5-1-2-6-13(12)19-15(21)7-8-20-16(22)14(25-17(20)24)10-11-4-3-9-23-11/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXDQEYIVRUDSF-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。